6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(2-chloro-phenyl)-2-piperazin-1-yl-quinazoline: is a chemical compound with a complex structure. Let’s break it down:
Quinazoline: Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. They exhibit diverse biological activities and are of interest in medicinal chemistry.
6-Bromo-4-(2-chloro-phenyl): This part of the compound consists of a quinazoline core with bromine at position 6 and a chlorophenyl group at position 4.
Preparation Methods
Synthetic Routes::
Heterocyclization Approach:
Suzuki–Miyaura Coupling:
- Industrial-scale production methods may involve multistep syntheses, purification, and optimization for yield and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Medicinal Chemistry:
Biology and Pharmacology:
Mechanism of Action
Targets: The compound likely interacts with specific proteins or enzymes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Unique Features: Highlight its distinct properties compared to other quinazolines.
Similar Compounds:
Properties
Molecular Formula |
C18H16BrClN4 |
---|---|
Molecular Weight |
403.7 g/mol |
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-2-piperazin-1-ylquinazoline |
InChI |
InChI=1S/C18H16BrClN4/c19-12-5-6-16-14(11-12)17(13-3-1-2-4-15(13)20)23-18(22-16)24-9-7-21-8-10-24/h1-6,11,21H,7-10H2 |
InChI Key |
NSBOZKPYCFWSMN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.